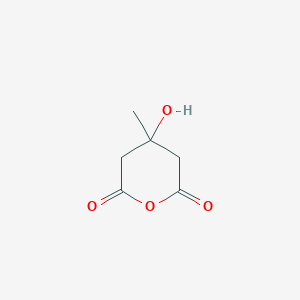

3-Hydroxy-3-methylglutaric anhydride

Vue d'ensemble

Description

Le propionate de cloticasone est un glucocorticoïde synthétique utilisé principalement pour ses propriétés anti-inflammatoires et immunosuppressives. Il est couramment utilisé dans le traitement de l'asthme, de la rhinite allergique et de diverses affections cutanées. Le composé est connu pour sa forte puissance et sa sélectivité pour le récepteur des glucocorticoïdes, ce qui le rend efficace pour réduire l'inflammation et les réponses immunitaires .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du propionate de cloticasone implique plusieurs étapes, à partir d'un précurseur stéroïdien. Une méthode courante implique la fluoration d'un squelette stéroïdien, suivie de l'introduction d'un groupe propionate. Le processus comprend généralement les étapes suivantes :

Fluoration : Introduction d'atomes de fluor à des positions spécifiques sur le squelette stéroïdien.

Hydroxylation : Ajout de groupes hydroxyle à la structure stéroïdienne.

Estérification : Formation de l'ester propionate par réaction du stéroïde hydroxylé avec l'acide propionique ou ses dérivés.

Méthodes de production industrielle

La production industrielle de propionate de cloticasone implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend :

Conception du réacteur : Utilisation de réacteurs à écoulement continu pour maintenir des conditions réactionnelles constantes.

Purification : Plusieurs étapes de purification, y compris la cristallisation et la chromatographie, pour éliminer les impuretés et obtenir le produit final.

Analyse Des Réactions Chimiques

Types de réactions

Le propionate de cloticasone subit diverses réactions chimiques, notamment :

Oxydation : Conversion de groupes hydroxyle en cétones ou en aldéhydes.

Réduction : Réduction de cétones ou d'aldéhydes en groupes hydroxyle.

Substitution : Remplacement de groupes fonctionnels par d'autres substituants.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent :

Agents oxydants : tels que le permanganate de potassium ou le trioxyde de chrome.

Agents réducteurs : tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.

Réactifs de substitution : tels que les agents halogénants ou les nucléophiles.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du propionate de cloticasone, qui peuvent avoir des propriétés pharmacologiques et des applications différentes .

Applications de la recherche scientifique

Le propionate de cloticasone a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour l'étude de la chimie stéroïdienne et des méthodologies de synthèse.

Biologie : Recherché pour ses effets sur les voies de signalisation cellulaire et l'expression génique.

Médecine : Étudié de manière approfondie pour ses effets thérapeutiques dans le traitement des maladies inflammatoires et auto-immunes.

Industrie : Utilisé dans le développement de formulations pharmaceutiques et de systèmes d'administration de médicaments

Mécanisme d'action

Le propionate de cloticasone exerce ses effets en se liant au récepteur des glucocorticoïdes, un type de récepteur nucléaire. Lors de la liaison, le complexe récepteur-ligand se transloque vers le noyau, où il interagit avec des séquences d'ADN spécifiques pour réguler la transcription des gènes cibles. Cela conduit à la suppression des cytokines pro-inflammatoires et à l'induction de protéines anti-inflammatoires. Le composé inhibe également l'activité de diverses cellules immunitaires, telles que les lymphocytes T et les macrophages, réduisant ainsi l'inflammation et les réponses immunitaires .

Applications De Recherche Scientifique

Cloticasone propionate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying steroidal chemistry and synthetic methodologies.

Biology: Investigated for its effects on cellular signaling pathways and gene expression.

Medicine: Extensively studied for its therapeutic effects in treating inflammatory and autoimmune diseases.

Industry: Used in the development of pharmaceutical formulations and drug delivery systems

Mécanisme D'action

Cloticasone propionate exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes. This leads to the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory proteins. The compound also inhibits the activity of various immune cells, such as T cells and macrophages, thereby reducing inflammation and immune responses .

Comparaison Avec Des Composés Similaires

Composés similaires

Furoate de fluticasone : Un autre glucocorticoïde synthétique avec des propriétés anti-inflammatoires similaires.

Budésonide : Un glucocorticoïde utilisé dans le traitement de l'asthme et de la maladie inflammatoire de l'intestin.

Furoate de mométasone : Utilisé pour ses effets anti-inflammatoires dans le traitement des affections cutanées et de la rhinite allergique

Unicité

Le propionate de cloticasone est unique en raison de sa forte sélectivité pour le récepteur des glucocorticoïdes et de ses puissants effets anti-inflammatoires. Il possède un profil pharmacocinétique favorable, avec une faible absorption systémique lorsqu'il est utilisé par voie topique ou inhalée, réduisant ainsi le risque d'effets secondaires systémiques .

Activité Biologique

3-Hydroxy-3-methylglutaric anhydride (HMG-anhydride) is a compound related to the metabolism of leucine and plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and implications for health, particularly in the context of metabolic disorders.

- Chemical Formula : CHO

- Molecular Weight : 144.13 g/mol

- CAS Number : 193704

HMG-anhydride is primarily involved in the metabolism of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is crucial for ketogenesis and leucine catabolism. The enzyme HMG-CoA lyase , which catalyzes the conversion of HMG-CoA to acetyl-CoA and acetoacetate, is essential for this process. Deficiencies in this enzyme lead to the accumulation of HMG-anhydride and related metabolites, resulting in metabolic disorders such as 3-hydroxy-3-methylglutaric aciduria (HMG) .

Biological Activity and Effects

-

Metabolic Disruption :

- Elevated levels of HMG-anhydride can disrupt mitochondrial functions, leading to impaired energy metabolism and oxidative stress .

- It has been shown to affect enzymatic antioxidant defenses in the brain, significantly reducing the activity of key enzymes such as glutathione reductase (GR) and superoxide dismutase (SOD) in neonatal models .

-

Neurodevelopmental Impact :

- In studies involving neonatal Wistar rats, HMG-anhydride administration disrupted brain bioenergetics, redox homeostasis, and mitochondrial dynamics, indicating potential neurodevelopmental consequences .

- The compound was associated with alterations in mitochondrial respiratory chain functioning, affecting complex activities critical for ATP production .

-

Clinical Manifestations :

- Patients with HMG deficiency exhibit symptoms including lethargy, hypoglycemia, and metabolic acidosis due to the toxic effects of accumulated organic acids .

- The urinary organic acid profile in affected individuals shows elevated levels of HMG and related metabolites, which can be indicative of the disorder's presence .

Case Study 1: 3-Hydroxy-3-methylglutaric Aciduria

A retrospective analysis of patients diagnosed with HMG aciduria revealed that elevated levels of HMG correlate with severe clinical manifestations such as hepatomegaly and coma. The study emphasized the importance of early diagnosis and management strategies to mitigate metabolic crises associated with high HMG concentrations .

Case Study 2: Neurodevelopmental Effects

In a controlled study on neonatal rats, administration of HMG-anhydride resulted in significant deficits in neurodevelopmental reflexes and cognitive functions. These findings highlight the potential long-term impacts on brain development due to metabolic disturbances caused by HMG accumulation .

Data Summary

| Parameter | Normal Levels | HMG Aciduria Levels |

|---|---|---|

| Urinary HMG Concentration | Low | Significantly Elevated |

| Blood Acidosis | Normal | Present |

| Enzymatic Activity (SOD) | Normal | Decreased |

| Neurodevelopmental Reflex Score | High | Significantly Lowered |

Propriétés

IUPAC Name |

4-hydroxy-4-methyloxane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-6(9)2-4(7)10-5(8)3-6/h9H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOCHZAKVUAJQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)OC(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20412429 | |

| Record name | 4-hydroxy-4-methyloxane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20412429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34695-32-4 | |

| Record name | 4-hydroxy-4-methyloxane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20412429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.